

# Spectroscopic Characterization of N,N-Diallylformamide: A Predictive and Comparative Technical Guide

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## Compound of Interest

Compound Name:	<i>N,N-Diallylformamide</i>
CAS No.:	18889-09-3
Cat. No.:	B094224

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## Abstract

This technical guide provides a detailed spectroscopic characterization of **N,N-Diallylformamide**, a molecule of interest in synthetic chemistry and material science. In the absence of publicly available experimental spectra, this document leverages a predictive approach grounded in the well-established spectroscopic principles and comparative data from analogous compounds, primarily N,N-dimethylformamide (DMF). We will explore the anticipated features in Nuclear Magnetic Resonance ( $^1\text{H}$  and  $^{13}\text{C}$  NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the structural nuances of this difunctional molecule. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic properties of N,N-disubstituted formamides.

## Introduction: The Structural Context of N,N-Diallylformamide

**N,N-Diallylformamide** belongs to the class of tertiary amides, characterized by a carbonyl group bonded to a nitrogen atom which is, in turn, substituted with two allyl groups. The presence of the allyl functionalities introduces sites of unsaturation, making it a potentially valuable monomer for polymerization and a versatile building block in organic synthesis. A comprehensive understanding of its spectroscopic signature is paramount for its identification, purity assessment, and for monitoring its transformations in chemical reactions.

Due to the delocalization of the nitrogen lone pair into the carbonyl group, the carbon-nitrogen bond in amides possesses a significant partial double bond character. This restricted rotation around the C-N bond is a key feature that profoundly influences the NMR spectra of N,N-disubstituted amides, often leading to the observation of magnetically non-equivalent signals for the two N-substituents, even if they are chemically identical.

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} Caption: Molecular Structure of **N,N-Diallylformamide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For **N,N-Diallylformamide**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR will provide a wealth of information.

### Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a novel compound like **N,N-Diallylformamide** would be as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with those of the analyte.<sup>[1]</sup>

- Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0 ppm and serves as a reference point.
- Data Acquisition:
  - $^1\text{H}$  NMR: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of at least 300 MHz. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.
  - $^{13}\text{C}$  NMR: Acquire the carbon-13 NMR spectrum, which typically requires a larger number of scans due to the lower natural abundance of the  $^{13}\text{C}$  isotope. Proton decoupling is commonly used to simplify the spectrum to a series of singlets.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals to determine the relative number of protons.

## Predicted $^1\text{H}$ NMR Spectrum

Due to the restricted rotation around the C-N bond, the two allyl groups in **N,N-Diallylformamide** are expected to be diastereotopic, rendering the protons on each allyl group chemically non-equivalent at room temperature. This would result in a more complex spectrum than might be naively expected.

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts and Multiplicities for **N,N-Diallylformamide**

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)	Notes
Formyl-H	~8.0-8.2	s	-	The chemical shift is characteristic of formyl protons.
N-CH <sub>2</sub> (Allyl, rotamer 1)	~3.9-4.1	d	~5-6	Coupled to the adjacent vinyl proton.
N-CH <sub>2</sub> (Allyl, rotamer 2)	~3.8-4.0	d	~5-6	Appears as a distinct signal from the other allyl methylene due to restricted rotation.
CH=CH <sub>2</sub> (Allyl)	~5.7-5.9	m	-	Complex multiplet due to coupling with both the methylene and terminal vinyl protons.
CH=CH <sub>2</sub> (cis)	~5.1-5.3	d	~10-12	Coupled to the adjacent vinyl proton.
CH=CH <sub>2</sub> (trans)	~5.2-5.4	d	~15-17	Coupled to the adjacent vinyl proton.

Disclaimer: These are predicted values based on known spectroscopic data of analogous compounds and general principles of NMR spectroscopy.

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} Caption: Predicted <sup>1</sup>H NMR Signal Correlations.

## Predicted <sup>13</sup>C NMR Spectrum

Similar to the proton NMR, the two allyl groups are expected to show distinct signals in the <sup>13</sup>C NMR spectrum at room temperature.

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts for **N,N-Diallylformamide**

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Notes
C=O (Carbonyl)	~162-165	The chemical shift is typical for a formamide carbonyl carbon.
N-CH <sub>2</sub> (Allyl, rotamer 1)	~45-48	
N-CH <sub>2</sub> (Allyl, rotamer 2)	~42-45	A separate signal is predicted due to restricted C-N bond rotation.
CH=CH <sub>2</sub> (Allyl)	~132-135	
CH=CH <sub>2</sub> (Allyl)	~115-118	

Disclaimer: These are predicted values based on known spectroscopic data of analogous compounds and general principles of NMR spectroscopy.

## Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

## Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** For a liquid sample like **N,N-Diallylformamide**, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
- **Data Acquisition:** The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is recorded first and then subtracted from the sample spectrum.
- **Data Analysis:** The resulting spectrum is a plot of transmittance versus wavenumber ( $\text{cm}^{-1}$ ). The absorption bands are then correlated to specific molecular vibrations.

## Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Absorption Bands for **N,N-Diallylformamide**

Vibrational Mode	Predicted Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Notes
C=O Stretch (Amide I)	~1670-1690	Strong	This is a very characteristic and intense absorption for amides.[2]
C-N Stretch	~1400-1450	Medium	
=C-H Stretch (vinyl)	~3010-3100	Medium	
C-H Stretch ( $\text{sp}^3$ CH <sub>2</sub> )	~2850-2960	Medium	
C=C Stretch (alkene)	~1640-1650	Medium to Weak	
=C-H Bend (out-of-plane)	~910-990	Strong	Characteristic of terminal alkenes.

Disclaimer: These are predicted values based on known spectroscopic data of analogous compounds and general principles of IR spectroscopy.

# Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can aid in its structural elucidation.

## Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- **Ionization:** Electron Ionization (EI) is a common method for volatile compounds, which typically leads to extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique often used in LC-MS that usually results in a prominent molecular ion peak.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The detector records the abundance of each ion at a specific  $m/z$  value.

## Predicted Mass Spectrum

The molecular weight of **N,N-Diallylformamide** ( $C_7H_{11}NO$ ) is 125.17 g/mol. In an EI mass spectrum, the molecular ion peak ( $[M]^+$ ) at  $m/z = 125$  would be expected.

Predicted Fragmentation Pathways:

- **Loss of an allyl radical ( $\bullet CH_2CH=CH_2$ ):** This would lead to a fragment ion at  $m/z = 84$ . This is expected to be a major fragmentation pathway.
- **Loss of a formyl radical ( $\bullet CHO$ ):** This would result in a fragment ion at  $m/z = 96$ .
- **McLafferty-type rearrangement:** While less common for amides, rearrangements involving the allyl groups could lead to other characteristic fragments.
- **Cleavage of the C-N bond:** This could lead to fragments corresponding to the allyl cation ( $m/z = 41$ ) and the formamide radical cation.

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} Caption: Predicted Major Fragmentation Pathways in EI-MS.

## Conclusion

This technical guide has presented a predictive yet comprehensive spectroscopic characterization of **N,N-Diallylformamide**. By drawing upon the well-understood spectroscopic behaviors of analogous N,N-disubstituted amides and the fundamental principles of NMR, IR, and MS, we have elucidated the expected key spectral features of this molecule. The predicted data provides a robust framework for the identification and structural verification of **N,N-Diallylformamide** in research and development settings. It is our hope that this guide will serve as a valuable resource for scientists working with this and related compounds, and that it will be complemented by experimental data in due course.

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## Sources

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- 2. [Dimethylformamide - Wikipedia \[en.wikipedia.org\]](#)
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